molecular formula C25H24N4O2 B12563329 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine CAS No. 206274-52-4

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine

Cat. No.: B12563329
CAS No.: 206274-52-4
M. Wt: 412.5 g/mol
InChI Key: KYJSISOHUNITEJ-UHFFFAOYSA-N
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Description

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of two benzyloxy groups attached to a benzyl moiety, which is further connected to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of substituted benzyl halides with pyrimidine-2,4-diamine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and improve efficiency. Additionally, the use of catalysts and optimized reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups would yield benzaldehyde derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyrimidine core can interact with nucleophilic sites. This compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Bis(dimethylamino)-4-methoxybenzyl)pyrimidine-2,4-diamine: Similar structure with different substituents on the benzyl group.

    5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine: Contains methoxy groups instead of benzyloxy groups.

Uniqueness

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine is unique due to the presence of two benzyloxy groups, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart unique electronic properties, making it valuable in material science applications .

Properties

CAS No.

206274-52-4

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C25H24N4O2/c26-24-21(15-28-25(27)29-24)13-20-11-12-22(30-16-18-7-3-1-4-8-18)23(14-20)31-17-19-9-5-2-6-10-19/h1-12,14-15H,13,16-17H2,(H4,26,27,28,29)

InChI Key

KYJSISOHUNITEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4

Origin of Product

United States

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